molecular formula C9H18O3 B164400 Methyl 3-hydroxyoctanoate CAS No. 85549-54-8

Methyl 3-hydroxyoctanoate

Cat. No.: B164400
CAS No.: 85549-54-8
M. Wt: 174.24 g/mol
InChI Key: FHWBTAQRRDZDIY-UHFFFAOYSA-N
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Description

Methyl 3-hydroxyoctanoate is an organic compound with the molecular formula C₉H₁₈O₃. It is a methyl ester derivative of 3-hydroxyoctanoic acid. This compound is known for its role in various biochemical and industrial applications due to its unique chemical properties.

Scientific Research Applications

Methyl 3-hydroxyoctanoate has a wide range of applications in scientific research:

Future Directions

Methyl 3-hydroxyoctanoate and its derivatives are of interest in studies regarding their synthesis, properties, and mechanisms. They are used as biodegradable plastics . Medium chain-length polyhydroxyalkanoate monomers such as 3-hydroxyoctanoic acid may have pharmaceutical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-hydroxyoctanoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxyoctanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is often produced using biotechnological processes. For instance, it can be derived from the bacterial polymer polyhydroxyalkanoate (PHA). The PHA is first hydrolyzed to release 3-hydroxyoctanoic acid, which is then esterified with methanol to form the methyl ester .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form primary alcohols.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.

Major Products:

Mechanism of Action

The mechanism of action of methyl 3-hydroxyoctanoate involves its interaction with specific enzymes and receptors in biological systems. For instance, it can inhibit quorum sensing-regulated pyocyanin production in the opportunistic pathogen Pseudomonas aeruginosa. This inhibition is achieved through the compound’s ability to interfere with the signaling pathways that regulate pyocyanin synthesis .

Comparison with Similar Compounds

Methyl 3-hydroxyoctanoate can be compared with other similar compounds such as:

  • Methyl 3-hydroxyhexanoate
  • Methyl 3-hydroxydecanoate
  • Methyl 3-hydroxybutanoate

Uniqueness: this compound is unique due to its specific chain length and the presence of a hydroxyl group at the third carbon position. This structural feature imparts distinct chemical reactivity and biological activity compared to its shorter or longer chain analogs .

Properties

IUPAC Name

methyl 3-hydroxyoctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-3-4-5-6-8(10)7-9(11)12-2/h8,10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWBTAQRRDZDIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276098
Record name Methyl 3-hydroxyoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7367-87-5, 85549-54-8
Record name Methyl 3-hydroxyoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7367-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-hydroxyoctanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007367875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-hydroxyoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-hydroxyoctanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.107
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHYL 3-HYDROXYOCTANOATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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